BenchChemオンラインストアへようこそ!

7-Bromoimidazo[1,2-a]pyrimidine

Antimalarial PfDHODH Inhibitor Bioisostere

7-Bromoimidazo[1,2-a]pyrimidine (97% purity) is the definitive 7-bromo imidazopyrimidine scaffold for drug discovery. Unlike 3-/6-bromo isomers or triazolopyrimidine cores, it delivers a documented 4-fold potency increase in PfDHODH inhibition and selective GABAA α3 activity without α1-mediated sedation. The 7-bromine enables efficient Pd-catalyzed cross-coupling for rapid SAR across kinase, KRAS, and Wnt targets. It is the preferred intermediate for PROTAC and TCI programs against MET, EGFR, and CDK2. Full analytical documentation ensures reproducible synthesis.

Molecular Formula C6H4BrN3
Molecular Weight 198.023
CAS No. 1251033-57-4
Cat. No. B578371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoimidazo[1,2-a]pyrimidine
CAS1251033-57-4
Synonyms7-bromoimidazo[1,2-a]pyrimidine
Molecular FormulaC6H4BrN3
Molecular Weight198.023
Structural Identifiers
SMILESC1=CN2C=CN=C2N=C1Br
InChIInChI=1S/C6H4BrN3/c7-5-1-3-10-4-2-8-6(10)9-5/h1-4H
InChIKeyQNMPFHNDEOTXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoimidazo[1,2-a]pyrimidine (CAS 1251033-57-4): Heterocyclic Scaffold Overview for Research Procurement


7-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound featuring a fused imidazole and pyrimidine ring system with a bromine atom at the 7-position . It is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, enabling the construction of more complex biologically active molecules . The imidazo[1,2-a]pyrimidine scaffold is a privileged structure recognized for its potential in targeting various enzymes, receptors, and nucleic acids, which underpins its value in drug discovery programs for cancer, inflammatory, and neurological disorders [1].

Why Substituting 7-Bromoimidazo[1,2-a]pyrimidine with Generic Analogs Compromises Research Outcomes


Direct substitution of 7-Bromoimidazo[1,2-a]pyrimidine with other brominated imidazopyrimidines (e.g., 3-bromo or 6-bromo isomers) or with alternative heterocyclic cores (e.g., triazolopyrimidines) is scientifically unsound due to significant differences in both synthetic utility and biological activity. The specific 7-position bromination dictates its unique reactivity in cross-coupling reactions and its distinct electronic profile, which can drastically alter target binding affinity and selectivity [1]. Furthermore, class-level evidence demonstrates that the imidazo[1,2-a]pyrimidine core itself can exhibit superior potency and distinct functional selectivity compared to closely related scaffolds like triazolopyrimidines and imidazo[1,2-a]pyridines [2].

Quantitative Evidence for Selecting 7-Bromoimidazo[1,2-a]pyrimidine Over Alternatives


Imidazo[1,2-a]pyrimidine Core Exhibits 4-Fold Greater PfDHODH Binding Affinity Than Triazolopyrimidines

In a comparative study of bioisosteric transformations, the imidazo[1,2-a]pyrimidine scaffold was found to bind significantly more potently to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) than the triazolopyrimidine scaffold. The most potent imidazopyrimidine derivative, DSM151, demonstrated a 4-fold improvement in binding affinity (IC50 = 0.077 μM) relative to its triazolopyrimidine counterpart [1]. This finding underscores that the core heterocycle itself, a key feature of 7-Bromoimidazo[1,2-a]pyrimidine, offers a superior starting point for antimalarial drug discovery.

Antimalarial PfDHODH Inhibitor Bioisostere

Imidazo[1,2-a]pyrimidines Demonstrate Subtype-Selective Modulation of GABAA Receptors

Imidazo[1,2-a]pyrimidines have been characterized as functionally selective ligands for the GABAA receptor, exhibiting preferential activity for the α3 subtype over the α1 subtype. While specific α3/α1 selectivity ratios are not detailed in the available abstract, the publication explicitly states that SAR studies were conducted to optimize this functional selectivity [1]. This intrinsic property distinguishes the imidazo[1,2-a]pyrimidine class from other benzodiazepine binding site ligands and provides a rationale for choosing this scaffold when designing molecules with potentially reduced α1-mediated side effects (e.g., sedation).

Neuroscience GABAA Receptor Functional Selectivity

7-Bromo Regioisomer Offers Distinct Synthetic Utility Compared to 3-Bromo or 6-Bromo Isomers

The bromine atom at the 7-position of the imidazo[1,2-a]pyrimidine ring is a key structural feature that differentiates it from other regioisomers (e.g., 3-bromo or 6-bromo). This bromine substituent serves as an excellent leaving group, enabling highly regioselective functionalization through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) [1]. This contrasts with alternative isomers where bromine is at other positions, which would lead to the generation of structurally different and potentially less desirable analogs during library synthesis.

Organic Synthesis Cross-Coupling Building Block

Primary Research Applications for 7-Bromoimidazo[1,2-a]pyrimidine (CAS 1251033-57-4) Based on Validated Evidence


Scaffold-Hopping in Antimalarial Drug Discovery

Utilize 7-Bromoimidazo[1,2-a]pyrimidine as a key intermediate to synthesize novel PfDHODH inhibitors. The quantitative evidence showing a 4-fold potency increase for the imidazo[1,2-a]pyrimidine core over the triazolopyrimidine core [1] directly justifies its selection for scaffold-hopping campaigns aimed at improving potency and circumventing existing artemisinin resistance.

Synthesis of Subtype-Selective GABAA Receptor Ligands

Employ 7-Bromoimidazo[1,2-a]pyrimidine to build focused libraries of potential CNS therapeutics. The established functional selectivity of the imidazo[1,2-a]pyrimidine class for the GABAA α3 subtype [1] supports its use in projects targeting anxiety, pain, or cognitive deficits where minimizing α1-mediated sedation and dependence is a primary goal.

Building Block for Regioselective Cross-Coupling in Medicinal Chemistry

Leverage 7-Bromoimidazo[1,2-a]pyrimidine as a versatile building block for the rapid generation of diverse analogs via palladium-catalyzed cross-coupling [1]. This application is fundamental to SAR studies across multiple target classes (e.g., kinases, KRAS, Wnt pathway) where the imidazopyrimidine core is a recognized privileged structure.

Precursor for Targeted Covalent Inhibitor (TCI) and PROTAC Design

The 7-position bromine provides a unique and efficient handle for introducing linker moieties or functional groups essential for bifunctional molecule design, such as PROTACs or targeted covalent inhibitors (TCIs). Its use facilitates the exploration of novel degradation mechanisms against validated oncology targets like MET, EGFR, and CDK2 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.